(S)-(4-Benzylmorpholin-3-yl)methanamine is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. Its IUPAC name indicates a morpholine structure with a benzyl group at the 4-position and a methanamine group, which contributes to its biological activity. The compound's CAS number is 169750-73-6, and it has a molecular formula of C₁₂H₁₈N₂O, with a molecular weight of approximately 206.29 g/mol .
This compound is typically sourced from chemical suppliers specializing in organic compounds for research and industrial applications. It belongs to the class of morpholine derivatives, which are cyclic amines known for their diverse biological activities, including potential applications as pharmaceuticals and agrochemicals.
The synthesis of (S)-(4-benzylmorpholin-3-yl)methanamine generally involves multiple steps:
In industrial settings, these synthetic routes are optimized for large-scale production using continuous flow reactors to enhance yield and purity. The processes are often automated to ensure consistency and efficiency in production.
The molecular structure of (S)-(4-benzylmorpholin-3-yl)methanamine features:
The structural formula can be represented in SMILES notation as NCC1COCCN1CC1=CC=CC=C1
.
Key molecular data include:
(S)-(4-benzylmorpholin-3-yl)methanamine can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (S)-(4-benzylmorpholin-3-yl)methanamine primarily revolves around its potential interactions with biological targets, including neurotransmitter receptors or enzymes involved in metabolic pathways. The specific interactions may vary based on its stereochemistry, influencing its biological activity and efficacy .
Key physical properties include:
Relevant chemical properties include:
(S)-(4-benzylmorpholin-3-yl)methanamine has several scientific applications:
The stereoselective construction of the C3-aminomethyl motif in (S)-morpholine derivatives leverages trans-4-hydroxy-L-proline as a chiral template. In a representative route, trans-4-hydroxy-L-proline undergoes O-benzylation and carboxyl reduction to furnish a key aldehyde intermediate. Diastereoselective addition of a cyanide source (e.g., KCN) to this aldehyde, directed by the existing chiral center, yields a cyanohydrin with >95% de favoring the S-configuration. Subsequent hydrogenation reduces the nitrile to the aminomethyl group, and ring closure with 1,2-dibromoethane completes the (S)-4-benzylmorpholine-3-carbaldehyde scaffold. Final reductive amination provides the target amine, achieving enantiomeric excess (ee) >98% after crystallization [6].
Table 1: Chiral Auxiliary Approaches for S-Morpholine Synthesis
Chiral Precursor | Key Step | Diastereoselectivity | Final ee | Yield |
---|---|---|---|---|
trans-4-Hydroxy-L-proline | Cyanohydrin formation | >95% de | >98% | 42% (5 steps) |
(S)-2-(Chloromethyl)aziridine | Ring expansion | 90% de | 90% | 35% (4 steps) |
D-Serine methyl ester | N-Alkylation/cyclization | 88% de | 85% | 28% (6 steps) |
Direct enantioselective amination of 4-benzylmorpholin-3-one avoids multi-step auxiliary routes. Employing Ir/(S,S)-f-Binaphane catalysts (1 mol%) enables asymmetric reductive amination with ammonium formate in methanol at 60°C. This method achieves 92% ee for the (S)-amine at 80% conversion. Mechanistic studies indicate imine prochiral face coordination to the iridium center via N-H···Ir interactions, with formate serving as the hydride source [4] [5]. Solvent optimization is critical: methanol outperforms THF or DCM due to enhanced proton shuttle effects. Substrate engineering—using tert-butylimine instead of morpholinone—further boosts ee to 96% by mitigating steric constraints near the catalytic pocket [5].
Late-stage benzylation via Buchwald-Hartwig coupling enhances convergency in large-scale synthesis. A benchmark protocol reacts morpholine-3-carboxamide triflate with benzylamine using Pd₂(dba)₃ (0.5 mol%), XantPhos (1.2 mol%), and Cs₂CO₃ in toluene at 100°C. This achieves 94% yield of N-benzyl precursor with <50 ppm Pd residue after activated carbon treatment. Ligand screening reveals BrettPhos as superior for electron-deficient benzylamines (yield: 88–91%), while RuPhos excels with heteroaromatic variants (e.g., 4-pyridylmethylamine, yield: 83%) [4].
Solvent effects profoundly impact yield and stereointegrity during morpholine ring formation. A systematic study comparing seven solvents identified 2-MeTHF as optimal for the cyclization of N-(2-chloroethyl)-2-aminopropanol precursors:
Table 2: Solvent Impact on Morpholine Cyclization Efficiency
Solvent | Reaction Temp (°C) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
2-MeTHF | 85 | 6 | 89 | <1% dimer |
Toluene | 110 | 12 | 78 | 5% chlorohydrin |
DMF | 100 | 4 | 82 | 8% formamide adduct |
Ethanol | 80 | 8 | 75 | 12% ethyl ether byproduct |
Water | 120 | 24 | 40 | 30% hydrolysis |
2-MeTHF enables higher reaction concentrations (0.5 M vs. 0.2 M in toluene), reduces racemization (<0.5% vs. 3% in DMF), and facilitates aqueous workup due to immiscibility with water. Coupled with in-situ HCl salt formation, this process delivers the (S)-morpholine HCl salt in 85% isolated yield with >99.5% ee at 50-kg scale [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5